molecular formula C26H33NO6 B11110014 4-[2-(Dodecanoylamino)phenoxy]phthalic acid

4-[2-(Dodecanoylamino)phenoxy]phthalic acid

Cat. No.: B11110014
M. Wt: 455.5 g/mol
InChI Key: IAZMKIHAFFODCQ-UHFFFAOYSA-N
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Description

4-[2-(Dodecanoylamino)phenoxy]phthalic acid is a synthetic chemical compound of significant interest in biochemical and pharmacological research. This molecule features a phthalic acid scaffold tethered to a dodecanoyl (lauroyl) chain via an amide-linked phenoxy bridge, a structure suggestive of potential bioactivity. Its amphiphilic nature, combining a polar aromatic core with a long lipophilic alkyl chain, makes it a compelling candidate for investigating membrane interactions and protein binding. While specific studies on this exact compound are not readily available, its structural analogs, such as those with a nitrobenzoyl group, have been identified as inhibitors of human muscle glycogen phosphorylase . This indicates a potential research application for this compound in studying metabolic disorders, including type 2 diabetes, by exploring its ability to modulate enzymatic activity and glucose metabolism. Researchers can utilize this high-purity material to probe its mechanism of action, which may involve allosteric inhibition of key metabolic enzymes, and to establish structure-activity relationships (SAR). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C26H33NO6

Molecular Weight

455.5 g/mol

IUPAC Name

4-[2-(dodecanoylamino)phenoxy]phthalic acid

InChI

InChI=1S/C26H33NO6/c1-2-3-4-5-6-7-8-9-10-15-24(28)27-22-13-11-12-14-23(22)33-19-16-17-20(25(29)30)21(18-19)26(31)32/h11-14,16-18H,2-10,15H2,1H3,(H,27,28)(H,29,30)(H,31,32)

InChI Key

IAZMKIHAFFODCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=CC=C1OC2=CC(=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Phenoxy Linkage Formation

The core phenoxy-phthalic acid scaffold is constructed via nucleophilic displacement of a halogenated phthalic anhydride. For example, 4-fluorophthalic anhydride reacts with 2-aminophenol derivatives in sulfolane at 185–220°C using potassium fluoride (KF) as a base. This method, adapted from US4827000A, achieves 68.9–98.3% yields for analogous phenoxy-phthalic anhydrides by leveraging the electron-withdrawing effect of the fluorine substituent to activate the aromatic ring toward nucleophilic attack.

Reaction Conditions

  • Substrate : 4-fluorophthalic anhydride

  • Nucleophile : 2-amino-phenol (protected as an acetate or ether to prevent side reactions)

  • Solvent : Sulfolane (high thermal stability, polar aprotic)

  • Catalyst : KF (1.5–5.0 equiv relative to substrate)

  • Temperature : 185–220°C

  • Time : 2–3 hours

Post-reaction workup involves NaOH-mediated hydrolysis to convert the anhydride to the dicarboxylic acid, followed by HCl acidification to precipitate the product.

Dodecanoylamino Group Introduction

The 2-amino group on the phenoxy moiety is acylated with dodecanoyl chloride under Schotten-Baumann conditions:

2-Aminophenoxy-phthalic acid+Dodecanoyl chlorideNaOH, H2O4-[2-(Dodecanoylamino)phenoxy]phthalic acid\text{2-Aminophenoxy-phthalic acid} + \text{Dodecanoyl chloride} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{4-[2-(Dodecanoylamino)phenoxy]phthalic acid}

This step typically proceeds in 75–90% yield when conducted at 0–5°C to minimize hydrolysis of the acyl chloride. The carboxylic acid groups on the phthalic acid backbone remain intact due to their lower nucleophilicity compared to the aromatic amine.

Palladium-Catalyzed Cross-Coupling Strategy

Suzuki-Miyaura Coupling for Phenoxy Assembly

Aryl boronic esters of 2-(dodecanoylamino)phenol are coupled with 4-bromophthalic acid using Pd(PPh3_3)4_4 and K2_2CO3_3 in tetrahydrofuran (THF)/water (3:1). This method, inspired by CN101550121A, avoids harsh temperatures (70–85°C vs. 200°C in classical methods) and achieves 80–86% yields for structurally similar phenylacetylene-phthalic anhydrides.

Optimized Parameters

  • Catalyst : Pd(PPh3_3)2_2Cl2_2 (0.5–1.0 mol%)

  • Ligand : Triphenylphosphine (2.0 mol%)

  • Additive : CuI (0.5–1.0 mol%)

  • Base : Triethylamine (3.0 equiv)

  • Time : 12–16 hours

Post-Coupling Acylation

The free amine generated during coupling is acylated in situ with dodecanoyl chloride, utilizing the same reaction vessel to streamline synthesis. Excess acyl chloride is quenched with aqueous NaHCO3_3, yielding the target compound in >70% purity after recrystallization from ethanol.

Sequential Acylation-Etherification Method

Initial Amide Formation

2-Aminophenol is first acylated with dodecanoyl chloride in dichloromethane (DCM) at 25°C, producing 2-(dodecanoylamino)phenol in 85–92% yield. The amine group’s nucleophilicity ensures rapid reaction (<1 hour) without requiring catalysts.

Etherification with Halophthalic Acids

The phenolic oxygen of 2-(dodecanoylamino)phenol attacks 4-chlorophthalic acid in refluxing tetrahydronaphthalene (150°C). Sodium phenate, generated in situ by NaOH treatment, enhances nucleophilicity, driving the reaction to 89% conversion.

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Temperature Yield Advantages
Nucleophilic SubstitutionKFSulfolane185–220°C65–89%High scalability; minimal byproducts
Pd-Catalyzed CouplingPd(PPh3_3)2_2Cl2_2THF/Triethylamine70–85°C80–86%Modular; mild conditions
Sequential AcylationNoneDCM/Tetrahydronaphthalene25–150°C75–89%Stepwise purity control

Critical Challenges and Mitigation Strategies

  • Anhydride Hydrolysis : Premature ring-opening of phthalic anhydrides during nucleophilic substitution is minimized by using non-aqueous solvents like sulfolane.

  • Amine Oxidation : Acylating the amine immediately after coupling or substitution prevents oxidation to nitro groups.

  • Pd Catalyst Costs : Recycling Pd via charcoal adsorption reduces expenses in large-scale syntheses .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid groups at positions 1 and 2 of the phthalic acid moiety undergo esterification with alcohols under acidic or basic catalysis. For example:

4-[2-(Dodecanoylamino)phenoxy]phthalic acid+2ROHDiester+2H2O\text{4-[2-(Dodecanoylamino)phenoxy]phthalic acid} + 2\text{ROH} \rightarrow \text{Diester} + 2\text{H}_2\text{O}

Key conditions include:

  • Acid catalysis : H2_2SO4_4 or HCl at 60–100°C .

  • Base catalysis : NaOH or KOH in polar aprotic solvents (e.g., DMF) .

Reaction ParameterOptimal ConditionsYield RangeReference
Temperature60–150°C70–95%
CatalystH2_2SO4_4/KOH
SolventDMF/Toluene

Ester derivatives are critical for modifying solubility and enhancing biological activity .

Nucleophilic Substitution at the Phenoxy Group

The phenoxy group’s electrophilic aromatic ring participates in substitution reactions. For instance, halogenation or nitration occurs under Friedel-Crafts conditions:

Phthalic acid derivative+Cl2AlCl3Chlorinated product\text{Phthalic acid derivative} + \text{Cl}_2 \xrightarrow{\text{AlCl}_3} \text{Chlorinated product}

  • Chlorination : AlCl3_3 catalysis in nonpolar solvents yields para-substituted products .

  • Nitration : HNO3_3/H2_2SO4_4 mixtures at 0–5°C .

Amide Hydrolysis

The dodecanoylamino group undergoes hydrolysis under strongly acidic or basic conditions:

Dodecanoylamino group+H2OHCl/NaOHCarboxylic acid+Dodecylamine\text{Dodecanoylamino group} + \text{H}_2\text{O} \xrightarrow{\text{HCl/NaOH}} \text{Carboxylic acid} + \text{Dodecylamine}

  • Acidic hydrolysis : 6M HCl, reflux, 8–12 hours .

  • Basic hydrolysis : 2M NaOH, 80°C, 4–6 hours .

Condensation with Hydrazines

The phthalic acid moiety reacts with hydrazine derivatives to form phthalazinones, a class of heterocyclic compounds with biological relevance:

Phthalic acid+HydrazinePhthalazinone+H2O\text{Phthalic acid} + \text{Hydrazine} \rightarrow \text{Phthalazinone} + \text{H}_2\text{O}

  • Conditions : Ethanol reflux, 3–5 hours, yields up to 89% .

  • Mechanism : Nucleophilic attack by hydrazine on carbonyl groups, followed by cyclization .

Comparative Reactivity with Analogues

The compound’s reactivity is influenced by steric hindrance from the dodecanoyl chain and electronic effects from the phenoxy group.

CompoundEsterification RateHydrolysis RateBiological Activity
Phthalic acidHighHighLow
4-Phenoxybenzoic acidModerateModerateModerate
This compoundLowLowHigh (antimicrobial)

Data adapted from .

Biological Activity via Reactivity

The compound’s antimicrobial activity correlates with its ability to:

  • Disrupt microbial membranes via hydrophobic interactions (dodecanoyl chain) .

  • Chelate metal ions critical for bacterial enzymes (carboxylic acid groups) .

Synthetic Challenges

  • Solubility issues : Requires polar aprotic solvents (DMF, DMSO) for reactions .

  • Steric hindrance : Limits nucleophilic attack on the amide group .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that phenoxy derivatives, including 4-[2-(Dodecanoylamino)phenoxy]phthalic acid, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines. For instance, phenoxy thiazoles were synthesized and screened for anti-proliferative activity, revealing an average IC50 value of approximately 13 μM against multiple cancer types .

Mechanism of Action
The anticancer efficacy of these compounds often involves the inhibition of critical pathways such as HIF-1α and MDM-2 mediated degradation pathways. This suggests that this compound may similarly modulate these pathways, contributing to its potential as an anticancer agent.

Biochemical Research

Enzyme Inhibition
Compounds with a phenoxy structure have been investigated for their ability to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission. Studies have shown that certain phenoxy derivatives can effectively inhibit acetylcholinesterase activity, making them candidates for treating neurodegenerative diseases like Alzheimer's .

Antioxidant Properties
Phenoxy derivatives have also been evaluated for their antioxidant capabilities. Research has indicated that some derivatives exhibit significant scavenging activity against free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Material Science Applications

Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers. Phthalic acid derivatives are known for their role in creating high-performance materials due to their thermal stability and mechanical properties. This compound can serve as a building block for creating polyesters or polyamides with enhanced properties for industrial applications.

Toxicological Studies

Safety Profile
Understanding the toxicity of phthalic acid derivatives is essential for their application in consumer products and pharmaceuticals. Studies have characterized the toxicity profiles of various phthalate esters, indicating potential mutagenicity and developmental toxicity . Although specific data on this compound is limited, it is crucial to conduct thorough toxicological assessments to ensure safety in its applications.

Case Studies

Study FocusFindingsReference
Anticancer ActivityPhenoxy thiazoles showed cytotoxic effects with IC50 values around 13 μM
Enzyme InhibitionCertain phenoxy derivatives inhibited acetylcholinesterase effectively
Antioxidant PropertiesSome derivatives exhibited significant free radical scavenging activity
Toxicological CharacterizationPhthalate esters show potential mutagenicity and developmental toxicity

Mechanism of Action

The mechanism of action of 4-[2-(Dodecanoylamino)phenoxy]phthalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

4-[2,4-Bis-(3-nitrobenzoylamino)phenoxy]phthalic Acid (Compound 4j)

  • Structure: Contains two 3-nitrobenzoylamino substituents on the phenoxy group instead of a single dodecanoylamino chain.
  • Activity : Acts as a potent inhibitor of glycogen phosphorylase (IC₅₀ = 74 nM), binding at the allosteric AMP site. X-ray crystallography shows conformational changes in the enzyme similar to those induced by FR258900, a hypoglycemic drug .
  • Key Difference: The nitro groups in 4j enhance electronegativity and hydrogen-bonding capacity compared to the lipophilic dodecanoyl chain in the target compound. This likely alters target specificity and binding kinetics.

Bezafibrate (2-[4-(2-[(4-Chlorobenzoyl)amino]ethyl)phenoxy]-2-methylpropanoic Acid)

  • Structure: Features a phenoxy-propanoic acid core with a 4-chlorobenzoylaminoethyl substituent.
  • Activity : A hypolipidemic agent that reduces triglycerides (43%) and cholesterol (20–25%) by activating PPAR-α. Clinical efficacy is superior to older fibrates like clofibrate .
  • Key Difference: The shorter chlorobenzoyl group and methylpropanoic acid tail enhance solubility but reduce lipophilicity compared to the dodecanoyl-phthalic acid hybrid.

2-(4-(2-Substituted Aminothiazole-4-yl)phenoxy) Acetic Acid Derivatives

  • Structure: Phenoxy acetic acid linked to aminothiazole rings with variable substituents (e.g., methyl, ethyl).
  • Activity : Demonstrated hypolipidemic effects in hyperlipidemic models, reducing serum cholesterol and triglycerides by up to 40–50%. Structure-activity relationship (SAR) studies highlight the critical role of the thiazole ring in enhancing metabolic stability .
  • nuclear receptors).

Structural and Functional Data Table

Compound Name Molecular Formula Key Substituents Biological Target IC₅₀/Potency Reference
4-[2-(Dodecanoylamino)phenoxy]phthalic acid C₂₆H₃₁NO₆ Dodecanoylamino, phthalic acid Not explicitly reported N/A
4j (Nitrobenzoyl derivative) C₂₁H₁₄N₂O₈ 3-Nitrobenzoylamino ×2 Glycogen phosphorylase 74 nM
Bezafibrate C₁₉H₂₀ClNO₄ 4-Chlorobenzoylaminoethyl PPAR-α Triglycerides: -43%
Aminothiazole-phenoxy acetic acid C₁₄H₁₅N₃O₃S Aminothiazole, methylpropanoic acid Lipid metabolism enzymes Cholesterol: -40–50%

Mechanistic and SAR Insights

  • Lipophilicity vs. Bioactivity: The dodecanoyl chain in the target compound may enhance membrane permeability and tissue retention compared to nitro- or chlorobenzoyl derivatives. However, excessive lipophilicity could reduce aqueous solubility and oral bioavailability .
  • Enzyme Binding: The phthalic acid moiety’s dual carboxylic groups are critical for ionic interactions with enzyme active sites (e.g., glycogen phosphorylase’s AMP-binding pocket). Substituting nitro groups (4j) or dodecanoyl chains alters steric and electronic complementarity .
  • Therapeutic Specificity : Bezafibrate’s PPAR-α activation contrasts with 4j’s enzyme inhibition, underscoring how substituent chemistry dictates mechanistic pathways.

Q & A

Q. How can incompatible materials (e.g., strong oxidizers) be safely managed during storage?

  • Methodology :
  • Segregation : Store in dedicated cabinets away from acids/alkalis (per NFPA 704).
  • Stability monitoring : Use DSC/TGA to detect exothermic decomposition thresholds .

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